molecular formula C9H8N4O2 B11897770 (2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide

(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide

Cat. No.: B11897770
M. Wt: 204.19 g/mol
InChI Key: QJNXMFYLQNNWGL-WZUFQYTHSA-N
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Description

(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide is a chemical compound that belongs to the class of oxime derivatives It is characterized by the presence of a hydroxyimino group attached to an acetamide moiety, with an indazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide typically involves the following steps:

    Formation of Indazole Derivative: The starting material, 1H-indazole, is subjected to nitration to introduce a nitro group at the 6-position. This is followed by reduction to obtain the corresponding amine.

    Oxime Formation: The amine is then reacted with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino group.

    Acetamide Formation: The hydroxyimino intermediate is acylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The hydroxyimino group can undergo oxidation to form the corresponding nitroso compound.

    Reduction: The hydroxyimino group can be reduced to an amine.

    Substitution: The indazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The indazole ring system can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

  • (2Z)-2-hydroxyimino-N-(1H-indazol-5-yl)acetamide
  • (2Z)-2-hydroxyimino-N-(1H-indazol-7-yl)acetamide
  • (2Z)-2-hydroxyimino-N-(1H-benzimidazol-6-yl)acetamide

Comparison:

  • Structural Differences: The position of the hydroxyimino group and the substitution pattern on the indazole ring can vary among these compounds.
  • Biological Activity: These structural differences can lead to variations in biological activity and specificity towards molecular targets.
  • Chemical Reactivity: The reactivity of these compounds in chemical reactions may differ based on the electronic and steric effects of the substituents.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

(2Z)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide

InChI

InChI=1S/C9H8N4O2/c14-9(5-11-15)12-7-2-1-6-4-10-13-8(6)3-7/h1-5,15H,(H,10,13)(H,12,14)/b11-5-

InChI Key

QJNXMFYLQNNWGL-WZUFQYTHSA-N

Isomeric SMILES

C1=CC2=C(C=C1NC(=O)/C=N\O)NN=C2

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C=NO)NN=C2

Origin of Product

United States

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